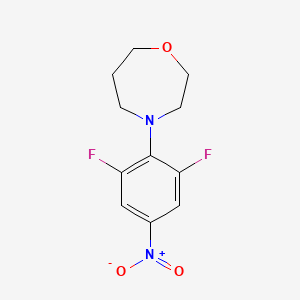![molecular formula C11H8BrNO2 B11856546 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one is a heterocyclic compound that contains a bromine atom, a pyrano ring, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one typically involves the reaction of 7-bromo-2,3-dihydro-1-oxa-6-aza-phenalene with various reagents. One common method includes the use of tris(dibenzylideneacetone)dipalladium(0), di(1-adamantyl)-n-butylphosphine, bis(pinacolato)diboron, and potassium acetate in anhydrous dimethylacetamide. The reaction mixture is stirred at 90°C for 4 hours, followed by cooling and precipitation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinoline oxide.
科学的研究の応用
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the quinoline moiety may play a role in its biological activity by binding to enzymes or receptors, thereby modulating their function.
類似化合物との比較
Similar Compounds
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: Similar structure with an additional chlorine atom.
2,3-Dihydropyrano[4,3,2-de]quinoline: Lacks the bromine atom but shares the core structure.
7-Bromo-2,3-dihydro-1-oxa-6-aza-phenalene: Precursor in the synthesis of the target compound.
Uniqueness
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one is unique due to the presence of both a bromine atom and a pyrano ring fused to a quinoline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-1-2-8-10-6(3-4-15-8)5-9(14)13-11(7)10/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRZYKLTYALUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C3C1=CC(=O)NC3=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



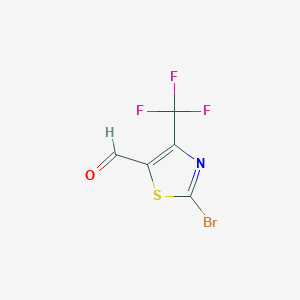
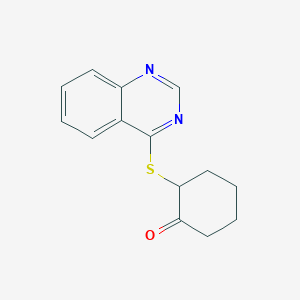
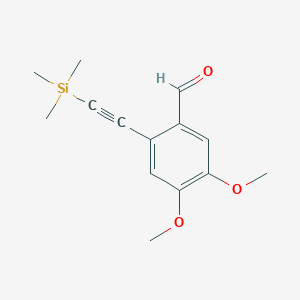
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
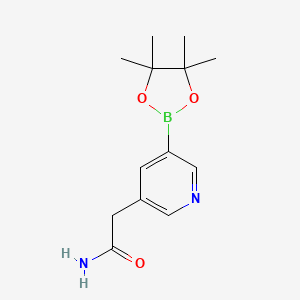

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)


![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
